molecular formula C11H11BrN6O B12804407 2,4,6-Pyrimidinetriamine, N4-(4-bromo-2-methylphenyl)-5-nitroso- CAS No. 6971-59-1

2,4,6-Pyrimidinetriamine, N4-(4-bromo-2-methylphenyl)-5-nitroso-

Cat. No.: B12804407
CAS No.: 6971-59-1
M. Wt: 323.15 g/mol
InChI Key: FOQHVFBOCWDLSX-UHFFFAOYSA-N
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Description

2,4,6-Pyrimidinetriamine, N4-(4-bromo-2-methylphenyl)-5-nitroso- is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a nitroso group and a brominated phenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Pyrimidinetriamine, N4-(4-bromo-2-methylphenyl)-5-nitroso- typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a diaminopyrimidine, the pyrimidine ring is constructed through cyclization reactions.

    Introduction of the Brominated Phenyl Group: The brominated phenyl group can be introduced via a nucleophilic substitution reaction, where a brominated aromatic compound reacts with the pyrimidine derivative.

    Nitrosation: The nitroso group is introduced through a nitrosation reaction, often using nitrous acid or other nitrosating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitroso group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group, altering the compound’s properties.

    Substitution: The brominated phenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitroso group can facilitate interactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trisubstituted Pyrimidines: Compounds with similar pyrimidine cores but different substituents.

    Nitroso Derivatives: Compounds containing nitroso groups, such as nitrosobenzene.

    Brominated Aromatics: Compounds with brominated aromatic rings, such as bromobenzene.

Uniqueness

The unique combination of the pyrimidine core, brominated phenyl group, and nitroso functionality distinguishes this compound from others. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.

Properties

CAS No.

6971-59-1

Molecular Formula

C11H11BrN6O

Molecular Weight

323.15 g/mol

IUPAC Name

4-N-(4-bromo-2-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine

InChI

InChI=1S/C11H11BrN6O/c1-5-4-6(12)2-3-7(5)15-10-8(18-19)9(13)16-11(14)17-10/h2-4H,1H3,(H5,13,14,15,16,17)

InChI Key

FOQHVFBOCWDLSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC2=NC(=NC(=C2N=O)N)N

Origin of Product

United States

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